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Introduction

Avibactam is a broad-spectrum, non-p-lactam B-lactamase inhibitor that restores the activity of
partner B-lactam antibiotics against many clinically significant Gram-negative bacteria that
produce Ambler class A, C, and some D B-lactamases.[1][2] It is most commonly co-formulated
with ceftazidime. The study of its enantiomer, ent-Avibactam sodium, is less documented in
publicly available in vivo research, with the bulk of preclinical and clinical development focusing
on avibactam.[3] Animal models of infection are indispensable tools in the preclinical evaluation
of avibactam, providing crucial data on its efficacy, pharmacokinetics (PK), and
pharmacodynamics (PD). These models allow researchers to simulate human infections and
predict clinical outcomes.

This document provides detailed application notes and protocols for utilizing common animal
models in the study of avibactam, targeted at researchers, scientists, and drug development
professionals.

Application Notes
Overview of Common Animal Models

The selection of an animal model is contingent on the research question, whether it pertains to
localized infection, systemic infection, or pneumonia.

¢ Neutropenic Murine Thigh Infection Model: This is the most widely used and well-
characterized model for evaluating the in vivo efficacy of antimicrobial agents.[4][5][6] By
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rendering the mice neutropenic, the model focuses on the direct bactericidal activity of the
drug, minimizing the influence of the host's immune system. It is ideal for establishing PK/PD
relationships and determining the dosing regimens required to achieve specific bacterial
density reductions.

e Murine Lung Infection (Pneumonia) Model: This model is essential for assessing the efficacy
of avibactam combinations against respiratory pathogens.[7][8] It provides insights into drug
penetration into the epithelial lining fluid (ELF) of the lungs and is critical for developing
treatments for hospital-acquired and ventilator-associated pneumonia (HAP/VAP).

o Rat Abdominal Abscess Model: This model simulates a localized, deep-seated infection and
is useful for evaluating the ability of avibactam to penetrate and function within an abscess
environment.[4][5]

o Zebrafish Embryo Model: This model offers a high-throughput alternative for initial in vivo
screening, particularly for less common pathogens like Mycobacterium abscessus.[9] Its
advantages include rapid development and optical transparency, allowing for real-time
visualization of infection progression.

Selection of Bacterial Strains

The choice of bacterial challenge strain is critical. Strains should be well-characterized, with
known resistance mechanisms. For avibactam studies, this includes:

o Enterobacterales producing KPC ( Klebsiella pneumoniae carbapenemase): These are a
primary target for ceftazidime-avibactam.[4][5][10]

o Enterobacterales with AmpC (3-lactamases: Avibactam is a potent inhibitor of AmpC
enzymes.

e Pseudomonas aeruginosa: Including strains that are resistant to ceftazidime via various
mechanisms.[1][6]

e Strains producing OXA-48 or other class D carbapenemases.

Key Experimental Endpoints
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o Efficacy: The primary efficacy endpoint is the change in bacterial load, measured in colony-
forming units (CFU) per gram of tissue (thigh) or per lung, typically assessed 24 hours after
initiating therapy.[1][4] Survival studies over several days are also common.[10]

o Pharmacokinetics (PK): PK studies determine the absorption, distribution, metabolism, and
excretion of avibactam and its partner antibiotic. Key parameters include maximum
concentration (Cmax), area under the concentration-time curve (AUC), and half-life (t%2) in
plasma and at the site of infection (e.g., ELF).[7][8]

e Pharmacodynamics (PD): PD studies correlate drug exposure (PK parameters) with the
antimicrobial effect (efficacy). For avibactam, the key PD index is the percentage of the
dosing interval that the free drug concentration remains above a critical threshold
concentration (%fT > CT), often set at 1 mg/L.[6] For ceftazidime, the target is %fT > MIC.

Quantitative Data Summary

The following tables summarize quantitative data from various animal model studies involving

avibactam.

Table 1: In Vivo Efficacy of Ceftazidime-Avibactam in Murine Infection Models
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. Change in
. Bacterial Treatment .
Animal Model . Bacterial Load Reference
Strain (Dose, mg/kg)
(log10 CFU)
Minimal effect
Neutropenic K. pneumoniae Ceftazidime (growth to 8.6- e
Mouse Thigh (blaKPC-2) (1024) 8.9 log10
CFU/thigh)
o ) Bactericidal
) ) Ceftazidime/Avib )
Neutropenic K. pneumoniae (reduction to 4.3-
) actam [41[5]
Mouse Thigh (blaKPC-2) 4.5 log10
(1024/256) _
CFU/thigh)
Rat Abdominal K. pneumoniae o 9.3 log10
Ceftazidime [4115]
Abscess (blakPC-2) CFU/abscess
Rat Abdominal K. pneumoniae Ceftazidime/Avib 3.3 1log10 e
Abscess (blaKPC-2) actam (4:1 wiw) CFU/abscess
_ Enterobacteriace  Ceftazidime- Reduction of
Neutropenic .
] ae (MIC <16 Avibactam 0.48 to 3.33 [1]
Mouse Thigh )
pg/mL) (Humanized) logl0 CFU
Table 2: Pharmacokinetic Parameters of Avibactam in Mice
Parameter Value (Mean * SD) Animal Model Reference

) Thigh and Lung
Plasma Half-life (t%%) 0.24+£0.04h ) [718]
Infected Mice

Volume of Distribution Thigh and Lung
1.18 + 0.34 L/kg _ [71[8]
(vd) Infected Mice
ELF-to-Plasma AUC ]
] 0.20 £0.02 Lung Infected Mice [71[8]
Ratio
Unbound ELF-to- ]
0.22 £0.02 Lung Infected Mice [718]

Plasma AUC Ratio
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Table 3: Pharmacodynamic Targets for Avibactam in Murine Infection Models

PD Target for

Animal Model Pathogen Bacteriostasis (%fT Reference
> 1 mglL)

Lung Infection P. aeruginosa 0% to 21.4% [6]

Thigh Infection P. aeruginosa 14.1% to 62.5% [6]

Experimental Protocols
Protocol 1: Neutropenic Murine Thigh Infection Model

This protocol details the procedure for evaluating the efficacy of ceftazidime-avibactam against

a localized thigh infection.

I

. Animal Preparation:

Use specific-pathogen-free female mice (e.g., ICR or Swiss Webster strain), typically
weighing 20-25 g.

Induce neutropenia by administering cyclophosphamide intraperitoneally (IP). A common
regimen is 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection. This renders
neutrophil counts <100/mms.

. Inoculum Preparation:

Grow the bacterial strain (e.g., KPC-producing K. pneumoniae) overnight on an appropriate
agar plate.

Suspend colonies in sterile saline or phosphate-buffered saline (PBS) to achieve a desired
concentration, typically ~107 CFU/mL.

. Infection:

Two hours prior to antibiotic administration, inject 0.1 mL of the bacterial inoculum
intramuscularly into the posterior thigh muscle of each mouse. This results in an initial
bacterial load of ~10° CFU/thigh.

. Drug Administration:
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» Prepare stock solutions of ceftazidime and avibactam. Doses are typically administered in a
4:1 ratio.

» Administer the drug combination (e.g., via subcutaneous injection) at specified time points,
starting 2 hours post-infection. The dosing frequency (e.g., every 2 hours, every 8 hours) can
be varied to study PD parameters.[6]

5. Endpoint Analysis:

e At 24 hours post-treatment initiation, euthanize the mice.

o Aseptically remove the entire thigh muscle.

e Homogenize the tissue in a fixed volume of sterile saline (e.g., 10 mL).

» Perform serial dilutions of the homogenate and plate onto appropriate agar (e.g.,
MacConkey agar) to determine the bacterial count (CFU/thigh).

e Calculate the change in bacterial load compared to untreated controls or the start of therapy.

Protocol 2: Murine Lung Infection Model

This protocol is designed to assess efficacy against pneumonia.
1. Animal Preparation:

 Induce neutropenia as described in Protocol 1. Anesthesia (e.g., isoflurane) is required for
the infection step.

2. Inoculum Preparation:

o Prepare the bacterial suspension as described in Protocol 1. The target concentration is
typically ~108 CFU/mL.

3. Infection:

» While the mouse is anesthetized, instill a 50 pL volume of the bacterial inoculum intranasally.
This will result in an initial bacterial load of ~10% CFU/lungs.

4. Drug Administration:

» Administer ceftazidime-avibactam subcutaneously or via another desired route starting 2
hours post-infection, following the planned dosing schedule.
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5. Endpoint Analysis (Bacterial Load):

¢ At 24 hours post-treatment, euthanize the mice.

o Aseptically remove the lungs.

e Homogenize the lungs in sterile saline.

o Perform serial dilutions and plate to enumerate CFU/lungs.

6. Endpoint Analysis (Pharmacokinetics in ELF):

» For PK studies, administer a single dose of the drug combination.[8]

» At various time points post-dose, euthanize cohorts of mice and perform bronchoalveolar
lavage (BAL) by instilling and retrieving a known volume of saline into the lungs.

e Measure drug concentrations in BAL fluid and serum using a validated method (e.g., LC-
MS/MS).

o Calculate ELF concentrations from BAL fluid concentrations using the urea dilution method.

Visualizations

The following diagrams illustrate key workflows and concepts in avibactam research.
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Caption: Workflow for the Neutropenic Murine Thigh Infection Model.
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Caption: Workflow for the Murine Lung Infection Model.
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Caption: Mechanism of Action for Ceftazidime-Avibactam Combination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://pubmed.ncbi.nlm.nih.gov/30479755/
https://pubmed.ncbi.nlm.nih.gov/30479755/
https://www.benchchem.com/product/b8799853#animal-models-for-ent-avibactam-sodium-studies
https://www.benchchem.com/product/b8799853#animal-models-for-ent-avibactam-sodium-studies
https://www.benchchem.com/product/b8799853#animal-models-for-ent-avibactam-sodium-studies
https://www.benchchem.com/product/b8799853#animal-models-for-ent-avibactam-sodium-studies
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b8799853?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8799853?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

